- Process for preparing an indole compound, India, , ,
Cas no 93957-50-7 ((E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde)

(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 化学的及び物理的性質
名前と識別子
-
- (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- (E)-3-[3-(4-Fluorophenyl)-1-(Isopropyl)-1h-Indol-2-yl]-2-Propenal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]acrolein
- (E)-3-[3'-(4"-Fluorophenyl)-1'-(1"-methylethyl)-1H-indol-2"-yl]-2-propnal
- (E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal
- Fluvastatin F-2
- 1-Isopropyl-2-acrolein-3-(4-fluorophenyl)-indole
- (E)-3-[3-(4-Fluorophenyl)-1-isopropylindol-2-yl]propenal
- (e)-3-[3'-(4''-fluorophenyl)-1'-(1''-methylethyl)-1h-indol-2''-yl]-2-propnal
- 3-(3-4-fluorophenyl-1-isopropyl-1h-indole-2-yl) propenal
- Fenal
- 3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-(E)-2-PROPENAL
- 2-Propenal, 3-[3-(4-fluo
- (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (ACI)
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)- (ZCI)
- 3-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-(E)-2-propenal
- EC 425-370-4
- DTXSID301153342
- NS00077717
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-
- (e)-3-[3-(4-fluoro-phenyl)-1-isopropyl-1h-indol-2-yl]-propenal
- MFCD03840863
- AC-26812
- (e)-3-(3-(4-fluorophenyl)-1-isopropyl-1h-indol-2-yl) acrylaldehyde
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-2-INDOLYL]PROPENAL
- (E)-3-[3'-(4'-Fluorophenyl)-1'-(1'-methylethyl)-1H-indol-2'-yl]-2-propnal
- (2E)-3-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-enal
- 3-(3-(4-FLUOROPHENYL)-1-ISOPROPYL-1H-INDOL-2-YL)ACRYLALDEHYDE
- (E)-3-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-enal
- (E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]prop-2-enal
- Q-102780
- 129332-30-5
- AC-29005
- SCHEMBL5847130
- A1-01698
- AS-12807
- AKOS015896063
- CS-W008265
- (E)-3-[3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL]-2-PROPENAL
- C20H18FNO
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2E)-; 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (E)-; (2E)-3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal
- DVWHSTKQJBIYCK-VMPITWQZSA-N
- F0819
- 93957-50-7
-
- MDL: MFCD03840863
- インチ: 1S/C20H18FNO/c1-14(2)22-18-7-4-3-6-17(18)20(19(22)8-5-13-23)15-9-11-16(21)12-10-15/h3-14H,1-2H3/b8-5+
- InChIKey: DVWHSTKQJBIYCK-VMPITWQZSA-N
- ほほえんだ: C(/C1N(C(C)C)C2C=CC=CC=2C=1C1C=CC(F)=CC=1)=C\C=O
計算された属性
- せいみつぶんしりょう: 307.13700
- どういたいしつりょう: 307.137242360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.10
- ゆうかいてん: 129.0 to 133.0 deg-C
- ふってん: 497.643°C at 760 mmHg
- フラッシュポイント: 254.8±28.7 °C
- PSA: 22.00000
- LogP: 5.24040
- かんど: 空気に敏感である
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H317-H410
- 警告文: P261-P272-P273-P280-P302+P352+P333+P313+P362+P364-P391-P501
- 危険物輸送番号:UN 3077 9/PG III
- セキュリティの説明: S2-S22-S24-S37-S60-S61
-
危険物標識:
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:9
- リスク用語:R43; R50/53
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A112502-10g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 10g |
$9.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047045-5g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 5g |
¥44.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0819-25g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98.0%(GC) | 25g |
¥3100.0 | 2022-05-30 | |
Ambeed | A112502-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
$82.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E74870-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 98% | 100g |
¥325.0 | 2023-09-07 | |
Key Organics Ltd | AS-12807-10MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | AS-12807-1MG |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 1mg |
£37.00 | 2025-02-09 | |
Chemenu | CM147756-100g |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 95%+ | 100g |
$234 | 2021-08-05 | |
TRC | F595670-1000mg |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde |
93957-50-7 | 1g |
$150.00 | 2023-05-18 | ||
Key Organics Ltd | AS-12807-100G |
(E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal |
93957-50-7 | >98% | 100g |
£275.00 | 2025-02-09 |
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 合成方法
ごうせいかいろ 1
1.2 Solvents: Dimethylformamide ; rt; 8 h, rt
ごうせいかいろ 2
- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Bronsted Acids Enable Three Molecular Rearrangements of One 3-Alkylidene-2H-1,2-oxazine Molecule into Distinct HeterocylesOrganic Letters, 2018, 20(4), 1038-1041,
ごうせいかいろ 4
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
ごうせいかいろ 5
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 1.5 h
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
ごうせいかいろ 6
- Method for preparation of (+)-fluvastatin, Korea, , ,
ごうせいかいろ 7
- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenalZhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53,
ごうせいかいろ 8
1.2 Solvents: Acetonitrile ; 5 °C → reflux; 3 h, reflux; reflux → rt
1.3 Solvents: Water ; rt
- Facile and Highly Enantioselective Synthesis of (+)- and (-)-Fluvastatin and Their AnaloguesJournal of Organic Chemistry, 2010, 75(22), 7514-7518,
ごうせいかいろ 9
- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeCrystal Structure Theory and Applications, 2013, 2(4), 150-156,
ごうせいかいろ 10
1.2 10 min, 5 - 7 °C; 3 h, 83 °C; 83 °C → 22 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 20 min, 25 - 30 °C; 30 °C → 22 °C
1.4 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water ; 30 min, 22 °C
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
ごうせいかいろ 11
1.2 10 min, 5 - 7 °C; 3 h, 7 °C → 83 °C; 83 °C → 22 °C
1.3 Reagents: Water ; 15 min, 22 °C; 0.5 h, 35 - 50 °C; 1.5 h, 50 °C → 55 °C; 55 °C → 22 °C; 15 min, 22 °C
- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleusRSC Advances, 2015, 5(48), 38748-38759,
ごうせいかいろ 12
1.2 Solvents: Acetonitrile
- Vinylformylation utilizing propeniminium saltsJournal of Organic Chemistry, 1992, 57(11), 3250-2,
ごうせいかいろ 13
- Preparation of N,N-disubstituted (E)-3-amino-2-propenals as mevalonate analog intermediates, United States, , ,
ごうせいかいろ 14
- Palladium-catalyzed synthesis of 2-alkenyl-3-arylindoles via a dual α-arylation strategy: formal synthesis of the antilipemic drug fluvastatinOrganic & Biomolecular Chemistry, 2015, 13(45), 10995-11002,
ごうせいかいろ 15
- A catalytic approach to the synthesis of (+)-fluvastatin analogueBulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751,
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Raw materials
- 3-(N-Phenyl-N-methyl)aminoacrolein
- 2-Propenal, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-, (2Z)-
- 1H-Indole, 2-ethenyl-3-(4-fluorophenyl)-1-(1-methylethyl)-
- 1-Isopropyl-3-(4-fluorophenyl)indole
- 2-Propen-1-ol, 3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-,(E)-
- trans 3-(N-Methylanilino)acrolein
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde Preparation Products
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehydeに関する追加情報
Recent Advances in the Study of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS: 93957-50-7)
The compound (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (CAS: 93957-50-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of indole-based derivatives, which are known for their diverse pharmacological properties. The presence of the fluorophenyl and acrylaldehyde moieties in its structure suggests potential reactivity and binding affinity towards biological targets, making it a promising candidate for further investigation. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound.
In vitro and in vivo studies have demonstrated that (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde exhibits notable activity against specific enzyme targets, such as kinases and proteases, which are implicated in various disease pathways. For instance, preliminary data indicate its inhibitory effects on cancer cell proliferation, suggesting potential applications in oncology. Additionally, its interaction with inflammatory mediators has been explored, pointing to possible anti-inflammatory properties.
Despite these promising findings, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Recent research has focused on structural modifications to enhance its bioavailability and reduce off-target effects. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications, with several analogs showing improved efficacy and selectivity.
In conclusion, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde represents a versatile scaffold in medicinal chemistry with significant potential for therapeutic development. Ongoing research aims to elucidate its mechanism of action and optimize its properties for clinical applications. This brief underscores the importance of continued exploration of this compound and its derivatives in addressing unmet medical needs.
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